molecular formula C10H10BrClO3 B2591835 2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one CAS No. 237384-61-1

2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one

Cat. No.: B2591835
CAS No.: 237384-61-1
M. Wt: 293.54
InChI Key: VFEAXQQGIBFGRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one (CAS: 237384-61-1) is a halogenated acetophenone derivative with the molecular formula C₁₀H₁₀O₃ClBr and a molecular weight of 293.54 g/mol . It is characterized by a 2-chloro substituent and 4,5-dimethoxy groups on the aromatic ring, coupled with a brominated acetyl moiety. Its primary use is as a research chemical, particularly in the synthesis of complex organic intermediates for pharmaceuticals and natural products .

Properties

IUPAC Name

2-bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO3/c1-14-9-3-6(8(13)5-11)7(12)4-10(9)15-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEAXQQGIBFGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)CBr)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one typically involves the bromination of 1-(2-chloro-4,5-dimethoxyphenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the ethanone moiety .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its halogenated structure allows for various substitution reactions, making it a versatile building block for creating new compounds .

Reactions Include:

  • Substitution Reactions : The bromine or chlorine atom can be replaced by other nucleophiles like amines or thiols.
  • Oxidation Reactions : The ethanone group can be oxidized to form carboxylic acids.
  • Reduction Reactions : This compound can undergo reduction to yield alcohols or other derivatives.

Biology

Research into the biological activities of this compound has identified potential interactions with biomolecules. Studies suggest that it may exhibit antimicrobial and anticancer activities, making it a candidate for further pharmacological exploration .

Potential Biological Activities:

  • Antimicrobial Properties : Investigated for effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary studies indicate that similar compounds may induce apoptosis in cancer cells through mitochondrial pathways .

Medicine

The compound is being explored for its therapeutic properties. Its unique combination of halogen substituents may enhance its binding affinity to biological targets, which is essential for drug development. Research is ongoing to evaluate its efficacy and safety in potential therapeutic applications .

Case Study 1: Anticancer Properties

A study involving structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. While specific data on this compound is limited, trends suggest potential for similar activity .

Case Study 2: Antimicrobial Activity

Research has shown that halogenated compounds often possess antimicrobial properties. In vitro studies have indicated that derivatives of this compound can inhibit the growth of certain bacterial strains, suggesting further investigation into its use as an antimicrobial agent is warranted .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the methoxy groups, contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one can be contextualized against related brominated acetophenones. Key differences in substituents, physicochemical properties, and applications are highlighted below:

Table 1: Comparative Analysis of Brominated Acetophenone Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility Key Applications
This compound (237384-61-1) C₁₀H₁₀O₃ClBr 293.54 2-Cl, 4,5-OCH₃ Not reported Chloroform, MeOH, DMSO Research intermediate
2-Bromo-1-(2-chlorophenyl)ethan-1-one (5000-66-8) C₈H₆BrClO 233.48 2-Cl Not reported Not reported Organic synthesis
2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone (51149-28-1) C₁₀H₁₁BrO₄ 275.10 4-OH, 3,5-OCH₃ Not reported Ethyl acetate, chloroform Antioxidant precursor
2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethan-1-one (321681-28-1) C₁₀H₁₀Br₂O₃ 338.00 2-Br, 4,5-OCH₃ Not reported Not reported Life science research
2-Bromo-1-(4,4-difluorocyclohexyl)ethan-1-one (1370601-11-8) C₈H₁₁BrF₂O 241.08 Cyclohexyl (4,4-difluoro) Not reported Not reported Fluorinated intermediate

Key Structural and Functional Insights

Substituent Effects on Reactivity: The 2-chloro-4,5-dimethoxy substitution in the target compound creates an electron-deficient aromatic ring, enhancing its susceptibility to nucleophilic aromatic substitution compared to hydroxylated analogs like 2-bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone . Halogen Positioning: The presence of bromine at the acetyl position (vs. bromine on the phenyl ring, as in 2-bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethan-1-one) reduces steric hindrance, favoring reactions at the acetyl group .

Physicochemical Properties: Solubility: The dimethoxy groups in the target compound improve solubility in polar aprotic solvents (e.g., DMSO) relative to non-polar derivatives like 2-bromo-1-(2-chlorophenyl)ethan-1-one . Molecular Weight: Higher molecular weight analogs (e.g., 338 g/mol for the dibrominated derivative) exhibit reduced volatility, impacting purification methods .

Synthetic Utility: The target compound’s chloro and methoxy groups make it a versatile precursor for pharmaceuticals, as seen in analogs like 2-bromo-1-(3-bromophenyl)ethan-1-one, which is used in norfenefrine synthesis . Fluorinated derivatives (e.g., 2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-one) are prioritized in medicinal chemistry for enhanced metabolic stability .

Biological Activity

2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one, with a CAS number of 237384-61-1, is a synthetic organic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₀BrClO₃
  • Molecular Weight : 293.54 g/mol
  • Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO .

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its potential as an antitumor agent and its interaction with various biological targets.

Antitumor Activity

Research indicates that compounds with similar structural motifs may exhibit significant cytotoxic effects against various cancer cell lines. The presence of halogen atoms (like bromine and chlorine) and methoxy groups on the phenyl ring are crucial for enhancing antitumor activity. For instance, studies have shown that derivatives with electron-donating groups can improve efficacy by increasing lipophilicity and altering cellular uptake mechanisms .

Table 1: Antitumor Activity Comparison

Compound NameIC50 (µg/mL)Cell Line Tested
Compound A1.61Jurkat (Bcl-2)
Compound B1.98A-431
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Inhibition of Cancer Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways.
  • Interference with Signaling Pathways : The compound may disrupt key signaling pathways associated with cell survival and proliferation, particularly those involving Bcl-2 family proteins .

Case Studies

Several studies have explored the biological implications of structurally related compounds:

  • Study on Thiazole Derivatives :
    • Researchers found that thiazole-containing compounds exhibited significant cytotoxicity against various cancer cell lines. The structural activity relationship (SAR) indicated that the presence of electron-donating groups was essential for enhanced activity .
  • Antimicrobial Activity Assessment :
    • Compounds similar in structure have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of halogens was noted as a critical factor in enhancing antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the critical spectroscopic techniques for confirming the structure of 2-bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one, and how should data interpretation address potential ambiguities?

  • Methodological Answer :

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to identify substituent patterns. For example, methoxy groups at positions 4 and 5 on the phenyl ring will show distinct singlet peaks (~δ 3.8–4.0 ppm). The bromoacetophenone moiety typically exhibits a carbonyl peak at ~δ 190–200 ppm in 13C^{13}C-NMR.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak at m/z 305.94 (C10_{10}H10_{10}BrClO3_3), with fragmentation patterns consistent with bromine and chlorine isotopes.
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using programs like SHELXL ) can resolve positional isomerism or crystallographic packing effects.
  • Data Contradictions : If NMR signals overlap (e.g., due to dynamic effects), variable-temperature NMR or 2D-COSY experiments can resolve ambiguities.

Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?

  • Methodological Answer :

  • Key Steps :

Friedel-Crafts Acylation : Start with 2-chloro-4,5-dimethoxybenzene and acetyl chloride in the presence of AlCl3_3. Monitor reaction progress via TLC (Rf_f ~0.5 in hexane:EtOAc 3:1).

Bromination : Treat the intermediate acetophenone with bromine in acetic acid. Use stoichiometric control to avoid over-bromination.

  • Purification : Column chromatography (silica gel, gradient elution with hexane:EtOAc) removes unreacted starting materials. Recrystallization from ethanol improves purity (>95% by HPLC).
  • Yield Optimization : Pre-drying reagents and solvents (e.g., molecular sieves for AlCl3_3) minimizes side reactions. Reaction temperatures <50°C prevent decomposition of the dimethoxy groups.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromoacetophenone group in cross-coupling reactions under varying catalytic conditions?

  • Methodological Answer :

  • Catalytic Systems : Compare Pd(PPh3_3)4_4, CuI/ligand systems, and photoredox catalysts for Suzuki-Miyaura or Ullmann couplings. The electron-withdrawing chloro and methoxy substituents may slow oxidative addition; thus, electron-rich ligands (e.g., XPhos) enhance Pd(0) reactivity .
  • Kinetic Studies : Use in situ IR or 19F^{19}F-NMR (if fluorinated coupling partners) to track reaction progress. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states to rationalize steric effects from the 2-chloro substituent.
  • Contradictions : If coupling yields are low despite optimal conditions, assess bromide displacement competing with cross-coupling (e.g., via 1H^1H-NMR detection of byproducts).

Q. How does the steric and electronic environment of 2-chloro-4,5-dimethoxyphenyl influence the compound’s stability under photolytic or thermal stress?

  • Methodological Answer :

  • Stability Assays :
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (expected >200°C based on analogs ).
  • Photostability : Expose to UV light (254 nm) in a quartz reactor; monitor degradation via HPLC. Methoxy groups may act as radical scavengers, delaying decomposition.
  • Mechanistic Probes : Electron Paramagnetic Resonance (EPR) detects free radicals during photolysis. Computational modeling (e.g., Gaussian) predicts HOMO-LUMO gaps to correlate with experimental stability.

Q. What strategies resolve contradictions in reported melting points or solubility data for this compound?

  • Methodological Answer :

  • Reproducibility Protocols : Standardize recrystallization solvents (e.g., ethanol vs. acetone) and heating rates during melting point determination.
  • Polymorphism Screening : Use Differential Scanning Calorimetry (DSC) to detect polymorphic forms. Slower cooling rates during crystallization may favor thermodynamically stable forms.
  • Data Reconciliation : Cross-reference with structurally similar compounds (e.g., 2-bromo-2',4'-dichloroacetophenone, mp 65–67°C ) to identify outliers caused by impurities or measurement artifacts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.